molecular formula C15H18BrNO3 B262352 Ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate

Ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate

Cat. No. B262352
M. Wt: 340.21 g/mol
InChI Key: OXRKIWWJEWPWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and GABA. This compound has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain. Additionally, this compound has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate in lab experiments include its potential therapeutic applications, its ability to modulate neurotransmitter activity, and its antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for the study of Ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate. One potential direction is the investigation of its potential use as a treatment for neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is the study of its potential use as a drug delivery system for various medications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

Ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate can be synthesized through various methods, including the reaction of 4-bromobenzoyl chloride with piperidine followed by esterification with ethyl alcohol. Another method involves the reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base, followed by esterification with ethyl alcohol. The synthesis of this compound requires careful handling and should only be carried out by trained professionals in a well-equipped laboratory.

Scientific Research Applications

Ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential use as a drug delivery system for various medications.

properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

ethyl 1-(4-bromobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3

InChI Key

OXRKIWWJEWPWAG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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